molecular formula C25H23BrN2O4S B14995790 N-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(4-bromophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B14995790
M. Wt: 527.4 g/mol
InChI Key: ILYMGZKZAWSYCH-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a benzothiazepine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves a multi-step process:

    Formation of the Benzothiazepine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the benzothiazepine core.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the benzothiazepine core, often through a palladium-catalyzed cross-coupling reaction.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, cardiovascular disorders, and neurological conditions.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE
  • N-(4-FLUOROPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE

Uniqueness

N-(4-BROMOPHENYL)-2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro and fluoro analogs. These differences can influence the compound’s reactivity, biological activity, and pharmacokinetic properties.

Properties

Molecular Formula

C25H23BrN2O4S

Molecular Weight

527.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

InChI

InChI=1S/C25H23BrN2O4S/c1-31-20-12-7-16(13-21(20)32-2)23-14-25(30)28(19-5-3-4-6-22(19)33-23)15-24(29)27-18-10-8-17(26)9-11-18/h3-13,23H,14-15H2,1-2H3,(H,27,29)

InChI Key

ILYMGZKZAWSYCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=C(C=C4)Br)OC

Origin of Product

United States

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